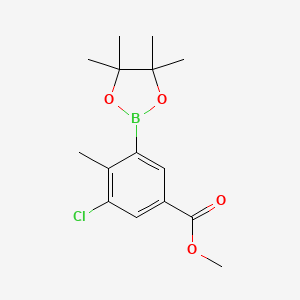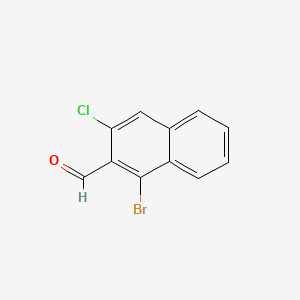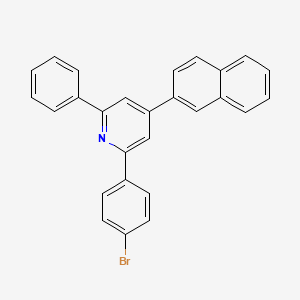
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position. This compound is part of the organofluorine chemistry family, where the incorporation of fluorine atoms significantly alters the chemical and physical properties of the molecule.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis can start with 2-methylpyridine, which undergoes bromination at the 5-position. The resulting 2-methyl-5-bromopyridine is then subjected to a nucleophilic substitution reaction with a trifluoromethylphenyl group.
Cross-Coupling Reactions: Another method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-methylpyridine-5-boronic acid and a trifluoromethylphenyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives, such as carboxylic acids or ketones
Reduction: Reduced forms of the compound, potentially leading to different functional groups
Substitution: Derivatives with different substituents replacing the trifluoromethyl group
科学的研究の応用
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the context of its application, whether in drug development or material science.
類似化合物との比較
2-Methyl-5-(trifluoromethyl)benzoic acid
2-Methyl-5-(trifluoromethyl)pyridine
2-Methyl-5-(trifluoromethyl)aniline
Uniqueness: 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs
This compound's versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications. Its continued study and development hold promise for future advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C13H10F3N |
|---|---|
分子量 |
237.22 g/mol |
IUPAC名 |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-6-11(8-17-9)10-3-2-4-12(7-10)13(14,15)16/h2-8H,1H3 |
InChIキー |
GZPRWGAUTMEBQE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)

